(2R,3R)-3-(furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Overview
Description
(2R,3R)-3-(furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a furan ring attached to the serine backbone, with a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is often used in peptide synthesis and various biochemical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves the following steps:
Protection of the amino group: The amino group of D-threo-3-(furan-2-yl)serine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-(furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl group on the serine backbone can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed
Oxidation: Furan derivatives such as furan-2-carboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Esters and ethers of this compound.
Scientific Research Applications
(2R,3R)-3-(furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Investigated for its potential therapeutic applications, including as a component in drug design and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-3-(furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and serine backbone play crucial roles in its binding affinity and specificity. The Boc protecting group ensures stability and prevents unwanted side reactions during synthesis and application .
Comparison with Similar Compounds
Similar Compounds
- Boc-D-threo-3-(pyridin-2-yl)serine
- Boc-D-threo-3-(thiophen-2-yl)serine
- Boc-D-threo-3-(benzofuran-2-yl)serine
Uniqueness
(2R,3R)-3-(furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(2R,3R)-3-(furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6/c1-12(2,3)19-11(17)13-8(10(15)16)9(14)7-5-4-6-18-7/h4-6,8-9,14H,1-3H3,(H,13,17)(H,15,16)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNESYWGYPVWRTH-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CO1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CO1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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